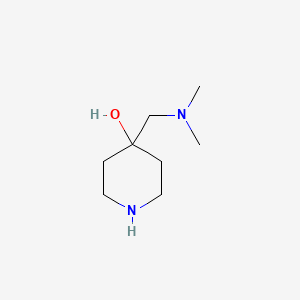

4-((Dimethylamino)methyl)piperidin-4-ol

Descripción general

Descripción

“4-((Dimethylamino)methyl)piperidin-4-ol” is a chemical compound that is part of the piperidone class of compounds . Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc .

Synthesis Analysis

Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives . The piperidone analogs that are synthesized have been bio-assayed for their varied activity .

Chemical Reactions Analysis

The structure-activity relationship of the piperidones has been established . The linker between the piperidine ring and the phenyl ring, as well as the substituent pattern of the phenyl ring, play a pivotal role in binding affinity and selectivity .

Aplicaciones Científicas De Investigación

Synthesis of New Analogues

4-((Dimethylamino)methyl)piperidin-4-ol derivatives have been utilized in the synthesis of new analogues of diphenylpyraline, a compound known for its antimycobacterial activity. These derivatives were prepared using various methods, demonstrating the compound's versatility in synthetic organic chemistry (Weis, Kungl, & Seebacher, 2003).

Medicinal Chemistry

In medicinal chemistry, 4-((Dimethylamino)methyl)piperidin-4-ol derivatives have attracted interest for their potential as anticonvulsant drugs. The influence of the methyl substituent and N-oxide formation on these derivatives was examined, revealing insights into their molecular geometry and intermolecular interactions, which are crucial for drug design (Żesławska et al., 2020).

Spectroscopic Properties Study

The compound has been a subject of study for its spectroscopic properties. For instance, derivatives containing a piperidine ring were synthesized, and their absorption spectra were analyzed to understand the effects of structural changes on their photophysical properties (Krasnaya et al., 2009).

Central Nervous System Agents

4-((Dimethylamino)methyl)piperidin-4-ol derivatives have been investigated as potential central nervous system agents. Their synthesis, molecular structure, and biological evaluation, especially their activity against tetrabenazine-induced ptosis, have been a significant research focus (Martin et al., 1981).

Frustrated Lewis Pairs in Chemistry

The compound has been used in the study of frustrated Lewis pairs in chemistry, contributing to the understanding of intramolecular B-N bonds and four-membered rings. This research provides valuable insights into the reactivity of these molecules toward hydrogen and other small molecules (Körte et al., 2015).

Cytotoxic Activity

Some derivatives of 4-((Dimethylamino)methyl)piperidin-4-ol have been synthesized to assess their cytotoxic activities against various human tumor cell lines, highlighting the compound's potential in cancer research (Vosooghi et al., 2010).

Molecular Structure Analysis

The molecular structure of various derivatives has been extensively studied, contributing to the field of crystallography and molecular design.

Scientific Research Applications of 4-((Dimethylamino)methyl)piperidin-4-ol

Synthesis of New Analogues

4-((Dimethylamino)methyl)piperidin-4-ol derivatives have been used in the synthesis of new analogues of diphenylpyraline. This research involved converting dihydropyridine-thiones to piperidin-4-ols and their subsequent methylation. These derivatives showed potential antimycobacterial activity, demonstrating the compound's significance in medicinal chemistry and drug development (Weis, Kungl, & Seebacher, 2003).

Medicinal Chemistry and Molecular Structure

In medicinal chemistry, derivatives of 4-((Dimethylamino)methyl)piperidin-4-ol have been examined for their potential as anticonvulsant drugs. Studies have focused on the influence of the methyl substituent and N-oxide formation on the geometry and intermolecular interactions in the crystal structures of these compounds (Żesławska et al., 2020).

Spectroscopic Properties

The compound's derivatives have been synthesized and studied for their spectroscopic properties. These studies are crucial for understanding how structural modifications affect photophysical properties, which is vital for applications in materials science and photochemistry (Krasnaya et al., 2009).

Potential CNS Agents

The compound's derivatives have also been explored as potential central nervous system agents. This research involved synthesizing and evaluating cis- and trans-4-amino-3'-arylspiro derivatives for their biological activity, particularly for antidepressant properties (Martin et al., 1981).

Mecanismo De Acción

Target of Action

The primary target of 4-((Dimethylamino)methyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

The compound interacts with the CCR5 receptor, acting as an antagonist . Most CCR5 antagonists, including 4-((Dimethylamino)methyl)piperidin-4-ol, contain one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . Another common feature of most of the antagonists is the presence of two or more lipophilic groups in the ligand .

Biochemical Pathways

The blockade of the CCR5 receptor by 4-((Dimethylamino)methyl)piperidin-4-ol prevents the entry of HIV-1 into cells .

Result of Action

The molecular and cellular effects of 4-((Dimethylamino)methyl)piperidin-4-ol’s action include the prevention of HIV-1 entry into cells . This results in resistance to R5-tropic HIV-1 infection .

Propiedades

IUPAC Name |

4-[(dimethylamino)methyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-10(2)7-8(11)3-5-9-6-4-8/h9,11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGCHZLCVBUEID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1(CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((Dimethylamino)methyl)piperidin-4-ol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1603399.png)

![1-[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-ol](/img/structure/B1603405.png)

![Disodium;2-[carboxylatomethyl(methyl)amino]acetate](/img/structure/B1603419.png)

![3-Bromofuro[3,2-c]pyridin-4-amine](/img/structure/B1603420.png)